1-Ethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Description
Nuclear Magnetic Resonance (NMR)
- $$^{11}$$B NMR : A singlet at δ 30.2 ppm confirms tricoordinate boron, consistent with boronate esters.
- $$^{1}$$H NMR (400 MHz, CDCl$$3$$):
- δ 8.25 (d, J = 8.8 Hz, H7)
- δ 7.72 (s, H3)
- δ 4.32 (q, J = 7.1 Hz, N–CH$$2$$CH$$3$$)
- δ 1.45 (s, pinacol CH$$
- δ 148.9 (C3), δ 125.6 (C7)
- δ 83.2 (dioxaborolane quaternary C)
Infrared Spectroscopy (IR)
Key absorptions include:
Mass Spectrometry (MS)
- ESI-MS : [M+H]$$^+$$ m/z 273.18 (calc. 273.17)
- Fragmentation pattern: Loss of pinacol (C$$6$$H$${12}$$O$$_2$$) at m/z 157.09
Computational Studies of Electronic and Steric Effects
Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) reveal:
- HOMO-LUMO gap : 4.8 eV, indicating moderate electrophilicity at boron.
- Natural Bond Orbital (NBO) analysis :
- Boron retains 34% p-character in B–O bonds
- Hyperconjugation from adjacent C–H σ bonds stabilizes the boronate by 12.3 kcal/mol
- Steric maps quantify substituent effects:
| Substituent | Steric Volume (ų) |
|---|---|
| Pinacol boronate | 112.7 |
| Ethyl (N1) | 68.4 |
Molecular dynamics simulations show the ethyl group reduces rotational freedom of the indazole core by 40% compared to methyl analogs.
Comparative Analysis with Related Boronate Esters
Properties
IUPAC Name |
1-ethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BN2O2/c1-6-18-13-9-12(8-7-11(13)10-17-18)16-19-14(2,3)15(4,5)20-16/h7-10H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKIWBVRSQLELDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=NN3CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Ethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
- Molecular Formula : C15H20BN3O4
- Molecular Weight : 317.15 g/mol
- CAS Number : 1352575-21-3
The compound exhibits various biological activities primarily through its interaction with specific enzymes and pathways:
- Kinase Inhibition : Studies have shown that this compound can inhibit several kinases such as GSK-3β and IKK-β. Inhibitory concentrations (IC50) for these kinases vary based on structural modifications but generally fall within the range of 10 to 1314 nM .
- Anti-inflammatory Effects : The compound has demonstrated the ability to suppress the production of pro-inflammatory cytokines and nitric oxide (NO) in cellular models. For instance, in lipopolysaccharide-induced inflammation models, it significantly reduced NO levels at concentrations as low as 1 µM .
- Cytotoxicity : The cytotoxic effects were evaluated in HT-22 (mouse hippocampal neuronal) and BV-2 (mouse microglial) cell lines. Compounds similar to this compound showed no significant decrease in cell viability at concentrations up to 10 µM .
Research Findings and Case Studies
Several studies have been conducted to elucidate the biological activity of this compound:
Table 1: Summary of Biological Activities
Case Study: GSK-3β Inhibition
In a study focusing on GSK-3β inhibitors, derivatives similar to the compound were tested for their ability to inhibit kinase activity. The most effective compounds exhibited significant inhibition with IC50 values indicating strong potential for therapeutic applications in diseases where GSK-3β is implicated, such as Alzheimer's disease .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Indazole Boronate Derivatives
Key Findings
Substituent Effects on Reactivity: Ethyl vs. Isopropyl: The ethyl group at the 1-position (276.14 g/mol) offers a balance between steric bulk and reactivity compared to the isopropyl analog (290.17 g/mol). The latter showed a lower synthesis yield (40% vs. 17% for the 2-isomer in ), suggesting steric hindrance may complicate purification .
Boronate Stability :
- Pinacol boronates (e.g., 276.14 g/mol) are more stable under aqueous conditions than dioxaborinan derivatives (238.07 g/mol), which may hydrolyze faster due to reduced steric protection .
Biological Activity: While focuses on 4-substituted indazoles, substituent position significantly impacts bioactivity. For example, 4-fluoro-1H-indazole showed stronger inhibition than methyl or amino analogs in enzyme assays, highlighting the importance of substituent choice .
Synthetic Utility :
- The 1,3-dimethyl analog (272.15 g/mol) is less reactive in cross-couplings due to steric hindrance from dual methyl groups, whereas the ethyl variant’s single substituent maintains catalytic efficiency .
Preparation Methods
General Synthetic Strategy Overview
The preparation typically involves two key steps:
- N-alkylation of the indazole nitrogen (N-1) with an ethyl group.
- Borylation at the 6-position of the indazole ring to introduce the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety.
These steps may be performed sequentially or in a combined manner depending on the substrate availability and reaction conditions.
N-Ethylation of Indazole
N-ethylation is commonly achieved by alkylating the indazole nitrogen with ethyl halides (e.g., iodoethane) under basic conditions.
- Starting from 6-bromo-1H-indazole or related precursors, the compound is treated with iodoethane in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
- The reaction is typically heated (e.g., 80–100 °C) to facilitate alkylation.
- After completion, the mixture is worked up by extraction and purified by crystallization or chromatography.
This method yields 6-bromo-1-ethyl-indazole intermediates with high efficiency (up to 88% reported yields) and is suitable for subsequent borylation steps.
Borylation at the 6-Position
The installation of the boronate ester group is most commonly performed via transition-metal-catalyzed borylation reactions, particularly iridium- or palladium-catalyzed C–H borylation or Miyaura borylation of aryl halides.
Iridium-catalyzed C–H borylation:
- Using bis(pinacolato)diboron (B2pin2) as the boron source.
- Catalysts such as bis(1,5-cyclooctadiene)dimethoxydiiridium(I) combined with ligands like di-tert-butylbipyridine.
- Reactions are conducted in tetrahydrofuran (THF) under nitrogen atmosphere at 70–80 °C for 16–48 hours.
- Post-reaction, purification is performed by silica gel chromatography.
- This method allows direct borylation of C–H bonds on heteroarenes, including indazole derivatives.
Palladium-catalyzed Miyaura borylation:
- Starting from 6-bromo-1-ethyl-indazole, palladium catalysts (e.g., Pd(dba)2) with phosphine ligands (e.g., XantPhos) are used.
- Boron reagents such as bis(pinacolato)diboron or pinacolborane are employed.
- Bases like cesium carbonate (Cs2CO3) facilitate the reaction.
- Solvent mixtures such as cyclopentyl methyl ether (CPME) and water are used.
- After reaction completion, purification by gradient elution chromatography yields the boronate ester product.
- Reported isolated yields range from 47% to 73% depending on substrate and conditions.
Representative Reaction Conditions and Yields
| Step | Reagents & Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| N-Ethylation | Iodoethane, K2CO3, DMF | 80–100 °C, 1–2 h | ~88 | Efficient alkylation of indazole N-1 |
| Iridium-catalyzed borylation | B2pin2, Ir catalyst (Ir(methoxy)2COD) + dtbpy ligand, THF | 70–80 °C, 16–48 h, N2 atmosphere | Not specified | Direct C–H borylation on heteroarene |
| Pd-catalyzed borylation | Pd(dba)2, XantPhos, B2pin2, Cs2CO3, CPME/H2O | Room temp to 80 °C, several hrs | 47–73 | From 6-bromo-1-ethyl-indazole intermediate |
Purification and Characterization
- Purification is achieved primarily by silica gel chromatography using gradients of ethyl acetate/acetone and hexanes.
- Products are isolated as light yellow powders or crystalline solids.
- Melting points and NMR data confirm purity and structure.
- Multiple chromatographic purifications may be required to achieve high purity.
Research Findings and Optimization Notes
- The choice of catalyst and ligand is critical for high yield and selectivity in borylation; XantPhos with Pd catalysts is effective for aryl bromides.
- Iridium catalysis offers a direct route but may require longer reaction times.
- The presence of electron-withdrawing or donating groups on the indazole ring influences reaction rates and yields.
- Use of mixed solvent systems (CPME/H2O) enhances reaction efficiency and facilitates workup.
- Careful control of temperature and stoichiometry is necessary to prevent side reactions.
Q & A
Q. What is the role of 1-ethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole in drug discovery?
This compound serves as a versatile building block in medicinal chemistry due to its boronate ester group, which enables participation in Suzuki-Miyaura cross-coupling reactions. These reactions are pivotal for constructing biaryl structures common in drug candidates. The indazole core provides a rigid scaffold that mimics bioactive heterocycles, enhancing interactions with biological targets like kinases . Researchers typically functionalize the boronate group to introduce aromatic or heteroaromatic moieties, enabling rapid diversification of lead compounds .
Q. What synthetic methods are commonly employed to prepare this compound?
Synthesis often involves palladium-catalyzed borylation of halogenated indazole precursors. A representative route includes:
- Step 1 : Ethylation of 6-bromo-1H-indazole using ethyl iodide under basic conditions.
- Step 2 : Miyaura borylation of the brominated intermediate with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dppf)Cl₂ catalyst, KOAc base, and a solvent like 1,4-dioxane at 80–100°C . Critical parameters include catalyst loading (1–5 mol%), reaction time (12–24 hr), and inert atmosphere to prevent boronate oxidation.
Q. How can researchers confirm the structural integrity of this compound?
Key analytical techniques include:
- ¹H/¹³C NMR : Verify ethyl group integration (δ ~1.4–1.5 ppm for CH₃, δ ~4.4–4.6 ppm for CH₂) and boronate signals (quaternary carbons adjacent to boron).
- HRMS : Confirm molecular ion ([M+H]⁺ expected for C₁₅H₂₀BN₂O₂: 289.16 g/mol).
- X-ray crystallography : Resolve the indazole core and boronate geometry using programs like SHELXL or OLEX2 .
Advanced Research Questions
Q. How can reaction conditions be optimized for Suzuki-Miyaura cross-coupling using this boronate?
Optimization involves:
- Catalyst screening : Pd(PPh₃)₄, PdCl₂(dtbpf), or Pd-IPr complexes for sterically hindered substrates.
- Solvent selection : DMF/H₂O mixtures for aqueous compatibility or toluene/THF for hydrophobic systems.
- Base choice : K₂CO₃ for mild conditions, CsF for deprotonation-sensitive substrates. Troubleshooting low yields may involve monitoring boronate hydrolysis (e.g., via ¹¹B NMR) or ligand decomposition .
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst Loading | 1–3 mol% Pd | High efficiency |
| Temperature | 80–110°C | Faster kinetics |
| Reaction Time | 6–12 hr | Minimize side reactions |
Q. What strategies resolve contradictions in reported bioactivity data for analogs of this compound?
Discrepancies may arise from:
- Purity : HPLC-MS analysis (≥95% purity) to exclude impurities (e.g., notes commercial batches may vary).
- Assay conditions : Validate target engagement using orthogonal methods (e.g., SPR vs. enzymatic assays).
- Structural analogs : Compare with derivatives like 1-methyl-5-(dioxaborolanyl)-1H-indazole () to isolate substituent effects .
Q. How does the steric bulk of the dioxaborolane group influence reactivity?
The tetramethyl groups enhance stability against protodeboronation but may hinder coupling with bulky electrophiles. Computational studies (DFT) can predict steric maps, while Hammett parameters quantify electronic effects. For challenging substrates, switch to less hindered boronates (e.g., MIDA boronate) .
Methodological Considerations
Q. What crystallographic software is recommended for resolving the compound’s structure?
Use SHELXL for refinement (handles disorder and twinning) and OLEX2 for visualization and analysis. Key metrics:
Q. How can researchers mitigate boron-related side reactions during synthesis?
- Dry solvents : Use molecular sieves for moisture-sensitive steps.
- Chelating agents : Add EDTA to sequester metal impurities.
- Inert atmosphere : Schlenk lines or gloveboxes to prevent oxidation .
Comparative Structural Analysis
Q. How does this compound compare to structurally similar boronates?
| Compound (Example) | Core Structure | Reactivity Notes |
|---|---|---|
| 1-Ethyl-6-dioxaborolanyl-indazole | Indazole | High stability, moderate steric bulk |
| 5-(Dioxaborolanyl)-1H-pyrazole | Pyrazole | Faster coupling, lower thermal stability |
| 7-Fluoro-4-dioxaborolanyl-indazole | Indazole | Enhanced electron-withdrawing effects |
Data Validation and Reproducibility
Q. What protocols ensure reproducibility in biological assays involving this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
